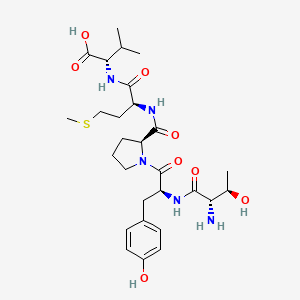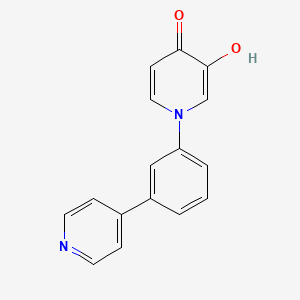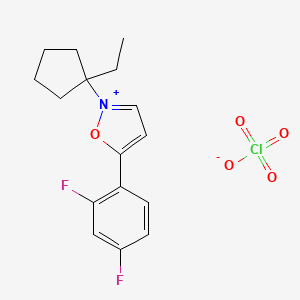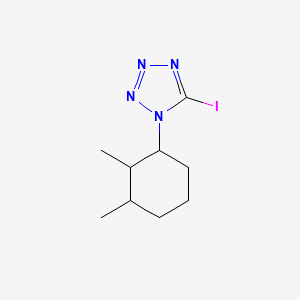![molecular formula C24H30O4S B12636652 1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] CAS No. 920281-40-9](/img/structure/B12636652.png)
1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] is an organic compound with the molecular formula C18H18O4S. This compound is characterized by the presence of sulfonyl groups and propoxybenzene moieties, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] involves several steps. One common method includes the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (55-60°C) and under autogenously generated pressure. The product is then purified through filtration and recrystallization .
Analyse Des Réactions Chimiques
1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy groups can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like methanol and DMSO, and temperatures ranging from room temperature to 80°C.
Applications De Recherche Scientifique
1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propoxybenzene moieties can interact with cell membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] can be compared with similar compounds such as:
4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]: This compound has similar sulfonyl and allyl groups but differs in the position of the functional groups on the benzene ring.
Bis(3-allyl-4-hydroxyphenyl)sulfone: This compound also contains sulfonyl and allyl groups but has hydroxyl groups instead of propoxy groups. The uniqueness of 1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
920281-40-9 |
|---|---|
Formule moléculaire |
C24H30O4S |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
2-prop-2-enyl-4-(3-prop-2-enyl-4-propoxyphenyl)sulfonyl-1-propoxybenzene |
InChI |
InChI=1S/C24H30O4S/c1-5-9-19-17-21(11-13-23(19)27-15-7-3)29(25,26)22-12-14-24(28-16-8-4)20(18-22)10-6-2/h5-6,11-14,17-18H,1-2,7-10,15-16H2,3-4H3 |
Clé InChI |
IOFBWHVUVCBWKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)




![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)




![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)

![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
